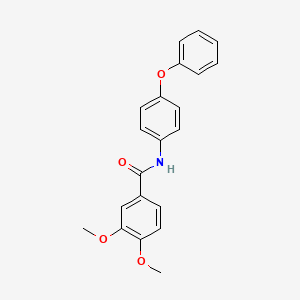

3,4-dimethoxy-N-(4-phenoxyphenyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxy-N-(4-phenoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-24-19-13-8-15(14-20(19)25-2)21(23)22-16-9-11-18(12-10-16)26-17-6-4-3-5-7-17/h3-14H,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHXARWIOXCLQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3,4 Dimethoxy N 4 Phenoxyphenyl Benzamide and Its Structural Analogues

Established Synthetic Pathways to the Benzamide (B126) Core

The formation of the central benzamide linkage is a critical step in the synthesis of 3,4-dimethoxy-N-(4-phenoxyphenyl)benzamide. This is most commonly achieved through the coupling of a carboxylic acid and an amine.

The condensation of a carboxylic acid and an amine to form an amide bond is a cornerstone of organic synthesis. hepatochem.com This transformation generally requires the activation of the carboxylic acid to facilitate the reaction with the amine. hepatochem.com A wide array of coupling reagents has been developed to promote this reaction efficiently, minimizing side reactions and preserving sensitive functional groups. luxembourg-bio.com

Commonly used coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N′-diisopropylcarbodiimide (DIC). luxembourg-bio.compeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to furnish the desired amide. luxembourg-bio.com To enhance the efficiency of the coupling and suppress potential side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. luxembourg-bio.commdpi.com

Other classes of coupling reagents that have proven effective in benzamide synthesis include phosphonium (B103445) salts and aminium/uronium salts. hepatochem.com Reagents like Bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) are known for their high coupling efficiency and rapid reaction times. peptide.com

The choice of coupling reagent and reaction conditions can be tailored based on the specific substrates and the desired scale of the reaction. For instance, the byproduct of DCC, dicyclohexylurea, is poorly soluble in many organic solvents, facilitating its removal by filtration, which is advantageous in solution-phase synthesis. peptide.com In contrast, the urea (B33335) byproduct from DIC is more soluble, making it a preferred choice for solid-phase synthesis. peptide.com

Table 1: Common Coupling Reagents for Benzamide Formation

| Reagent Class | Example Reagent | Abbreviation | Key Features |

| Carbodiimides | Dicyclohexylcarbodiimide | DCC | Insoluble urea byproduct, good for solution-phase. peptide.com |

| N,N′-Diisopropylcarbodiimide | DIC | Soluble urea byproduct, suitable for solid-phase. peptide.commdpi.com | |

| Phosphonium Salts | Bromotripyrrolidinophosphonium hexafluorophosphate | PyBOP | High reactivity. peptide.com |

| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HBTU | Fast reactions, low racemization. peptide.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HATU | Faster reacting than HBTU, less epimerization. peptide.com |

The synthesis of this compound relies on the availability of two key precursors: 3,4-dimethoxybenzoic acid and 4-phenoxyaniline (B93406).

3,4-Dimethoxybenzoic Acid , also known as veratric acid, is a readily available starting material. foodb.cacdhfinechemical.com It can be synthesized through the oxidation of veratraldehyde. google.com One method involves the use of hydrogen peroxide in an alkaline solution, providing a cost-effective and efficient route to the desired carboxylic acid. google.com Another approach involves the esterification of veratric acid with methanol (B129727), catalyzed by dicyclohexylcarbodiimide, to form methyl 3,4-dimethoxybenzoate. google.com

4-Phenoxyaniline is a versatile building block used in the synthesis of various organic compounds, including pharmaceuticals and dyes. smolecule.com It is characterized by its phenolic and amine functional groups. smolecule.com Several synthetic routes to 4-phenoxyaniline have been reported. One common method is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. chemicalbook.com For example, the reaction of iodobenzene (B50100) and 4-aminophenol (B1666318) in the presence of a copper catalyst and a base can yield 4-phenoxyaniline. chemicalbook.com More recently, palladium-catalyzed cross-coupling reactions have emerged as a milder and more general alternative. smolecule.com Nucleophilic aromatic substitution (SNAr) reactions also provide a viable pathway, such as the reaction of 3-chloro-4-phenoxyaniline (B1346137) with benzoic acids in the presence of a coupling reagent like HATU. smolecule.com

Strategic Functional Group Interconversions and Derivatization Approaches

To explore the structure-activity relationships of this compound, a variety of analogues can be prepared through strategic modifications of the core structure.

The 3,4-dimethoxybenzene ring offers several positions for functional group interconversion and derivatization. Electrophilic aromatic substitution reactions, such as nitration, can be employed to introduce new functional groups onto the ring. For instance, the nitration of 3,4-dimethoxybenzoic acid with nitric acid can yield 4,5-dimethoxy-2-nitrobenzoic acid. chemicalbook.com This nitro-substituted derivative can then serve as a precursor for further transformations.

The methoxy (B1213986) groups themselves can also be a point of modification. Demethylation reactions can be carried out to reveal the corresponding hydroxy groups, which can then be further functionalized.

The 4-phenoxyphenyl moiety provides opportunities for structural diversification on both aromatic rings. The phenoxy group makes the aniline (B41778) ring susceptible to electrophilic substitution reactions. cymitquimica.com This allows for the introduction of a wide range of substituents, which can influence the electronic and steric properties of the molecule.

Furthermore, the precursor, 4-phenoxyaniline, can be synthesized with various substituents on either the aniline or the phenyl ring, leading to a diverse array of final benzamide products. For example, using substituted phenols or substituted anilines in the Ullmann condensation or palladium-catalyzed coupling reactions would directly lead to substituted 4-phenoxyaniline precursors.

The amide nitrogen atom can also be a site for structural modification. While direct N-alkylation or N-arylation of the benzamide can be challenging, these transformations can be achieved on the precursor amine, 4-phenoxyaniline, prior to the amidation reaction. For example, N-alkylation of 3-amino-4-methoxybenzoic acid with dimethyl sulfate (B86663) has been reported. nih.gov Similarly, reductive amination of 3,4-dimethoxyphenethylamine (B193588) with benzaldehyde (B42025) and formaldehyde (B43269) in the presence of a palladium catalyst can introduce an N-benzyl-N-methyl group. google.com These modified amines can then be coupled with the appropriate carboxylic acid to generate N-substituted benzamide analogues.

Advanced Synthetic Techniques and Methodological Innovations in Benzamide Synthesis

The synthesis of benzamides, a critical structural motif in pharmaceuticals and functional materials, has evolved significantly with the advent of modern organic chemistry. Beyond traditional amidation methods, contemporary research focuses on developing highly efficient, selective, and sustainable synthetic routes. These advanced techniques are pivotal for accessing complex molecules like this compound and its structural analogues with high precision. Innovations in this field are largely driven by the need for methodologies that offer superior control over chemical reactivity, enabling the selective synthesis of target compounds from multifunctional substrates.

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are paramount in the synthesis of complex benzamides, where multiple reactive sites could potentially interfere with the desired amide bond formation. Advanced synthetic strategies often employ novel catalysts and reagents to achieve this selectivity, minimizing the need for protecting groups and reducing the number of synthetic steps.

One innovative and environmentally friendly approach involves the iron-mediated synthesis of N-aryl amides from readily available nitroarenes and acyl chlorides. rsc.orgresearchgate.net This method utilizes inexpensive and non-toxic iron dust as a reductant in water, offering a green alternative to traditional methods. rsc.orgresearchgate.net The reaction proceeds with high chemoselectivity, as the nitro group is selectively reduced in the presence of other functional groups to form the corresponding amine in situ, which then reacts with the acyl chloride. This one-pot process is highly efficient for a range of substituted nitroarenes and acyl chlorides. For the synthesis of a structural analogue of this compound, such as one bearing a nitro group, this method would be particularly advantageous.

Another powerful technique is the hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines to synthesize N-arylamides. mdpi.com This protocol offers a unique disconnection approach, starting from nitriles and amines to form an amidine intermediate. The subsequent rearrangement, promoted by a hypervalent iodine reagent like PhI(OAc)₂, proceeds under mild conditions to yield the desired N-arylamide with high efficiency. mdpi.com This method avoids the use of sensitive organometallic reagents and is tolerant of various functional groups, making it a versatile tool for the synthesis of complex benzamides.

Modern coupling reactions also provide a high degree of control. For instance, the direct amidation of carboxylic acids with amines using activating agents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) is a widely used strategy. mdpi.comnih.gov This approach allows for the direct and selective formation of the amide bond under mild conditions. The synthesis of various N-phenylbenzamide derivatives has been successfully achieved using this method, demonstrating its broad applicability. mdpi.com

The table below summarizes key aspects of these advanced chemo- and regioselective methods.

| Method | Key Reagents/Catalysts | Starting Materials | Key Advantages | Potential Application for Analogues |

| Iron-Mediated Amidation | Iron dust | Nitroarenes, Acyl chlorides | Environmentally friendly, high chemoselectivity, one-pot synthesis. rsc.orgresearchgate.net | Synthesis of analogues with reducible functional groups like nitro groups. |

| Hypervalent Iodine-Mediated Rearrangement | PhI(OAc)₂ | Amidines (from nitriles and amines) | Mild conditions, avoids sensitive reagents, good functional group tolerance. mdpi.com | Accessing diverse analogues starting from a wide range of available nitriles and amines. |

| Direct Amidation with Coupling Agents | DIC, HOBt | Carboxylic acids, Amines | Mild reaction conditions, high efficiency, broad substrate scope. mdpi.comnih.gov | A general and reliable method for constructing the core benzamide structure in various analogues. |

Stereoselective Approaches in Analogue Preparation

While this compound itself is achiral, the introduction of chiral centers into its structural analogues can have profound effects on their biological activity and material properties. Stereoselective synthesis is therefore a critical consideration in the preparation of such analogues. The principles of stereoselective synthesis can be applied to introduce chirality in either the benzamide or the phenoxyphenyl portion of the molecule.

For instance, if a chiral amine or a chiral carboxylic acid is used as a starting material, the resulting benzamide will be enantiomerically enriched or pure. Asymmetric catalysis offers a more sophisticated approach to introduce chirality. For example, the kinetic resolution of a racemic amine or carboxylic acid using a chiral catalyst can provide access to one enantiomer of the benzamide in high enantiomeric excess.

Another strategy involves the asymmetric modification of a pre-existing benzamide structure. For example, the introduction of a stereocenter on an alkyl substituent attached to the aromatic rings could be achieved through asymmetric hydrogenation or asymmetric alkylation reactions, employing chiral catalysts based on transition metals like rhodium, ruthenium, or iridium.

While specific examples of stereoselective synthesis for analogues of this compound are not extensively documented in the literature, the general principles of asymmetric synthesis are well-established and can be readily applied. The design and synthesis of chiral combretastatin (B1194345) analogues, which share some structural similarities with the target molecule, often involve stereoselective steps to control the geometry of the final compound, highlighting the importance of stereochemistry in related classes of molecules. nih.gov

The following table outlines potential stereoselective strategies for the preparation of chiral analogues.

| Stereoselective Strategy | Description | Potential Chiral Moiety | Key Methodologies |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials. | Chiral amines, Chiral carboxylic acids | Standard coupling reactions. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. | Introduction of stereocenters on substituents. | Asymmetric hydrogenation, asymmetric alkylation, kinetic resolution. |

| Diastereoselective Reactions | Control of stereochemistry based on existing chiral centers. | Modification of analogues already containing a stereocenter. | Substrate-controlled reactions. |

By leveraging these advanced chemo-, regio-, and stereoselective synthetic methodologies, chemists can efficiently access a wide array of structural analogues of this compound with precise control over their molecular architecture, paving the way for the exploration of their structure-activity relationships.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 3,4 Dimethoxy N 4 Phenoxyphenyl Benzamide Derivatives

Elucidation of Key Structural Motifs Correlating with Biological Activity

The biological activity of 3,4-dimethoxy-N-(4-phenoxyphenyl)benzamide derivatives is intricately linked to their molecular architecture. The key structural motifs include the substituted benzamide (B126) moiety, the phenoxyphenyl group, and the amide linker that connects them. Variations in these regions can significantly impact the compound's interaction with its biological target.

The nature and position of substituents on both the benzoyl and phenoxyphenyl rings play a pivotal role in modulating the biological activity of these derivatives. The electronic and steric properties of these substituents are key determinants of their potency and selectivity.

Steric Effects: The size and shape of substituents, or their steric properties, are critical for ensuring a proper fit within the binding site of a biological target. Bulky substituents can either enhance binding through increased van der Waals interactions or hinder it due to steric clashes. SAR studies on related benzamide derivatives have shown that the introduction of bulky groups at certain positions can lead to a significant decrease in activity, while smaller substituents may be well-tolerated or even beneficial.

An illustrative data table below demonstrates the hypothetical effect of different substituents on the biological activity of a generic N-(4-phenoxyphenyl)benzamide scaffold, based on common SAR principles.

| Compound ID | R1 (Benzoyl Ring) | R2 (Phenoxyphenyl Ring) | IC50 (µM) | Notes on Substituent Effects |

| 1a | 3,4-di-OCH3 | H | 5.2 | Parent compound with moderate activity. |

| 1b | 3,4-di-OCH3 | 4'-F | 2.8 | Electron-withdrawing F enhances activity. |

| 1c | 3,4-di-OCH3 | 4'-OCH3 | 8.1 | Electron-donating OCH3 decreases activity. |

| 1d | 3,4-di-Cl | H | 4.5 | Electron-withdrawing Cl shows comparable activity to parent. |

| 1e | 3-NO2, 4-OCH3 | H | 1.5 | Strong electron-withdrawing NO2 significantly improves activity. |

| 1f | 3,4-di-OCH3 | 4'-t-Butyl | 15.7 | Bulky t-butyl group reduces activity due to steric hindrance. |

This table is for illustrative purposes and the data is hypothetical.

The amide linker (-CONH-) is a crucial structural feature in this compound derivatives. It provides a rigid and planar unit that helps to orient the two aromatic rings in a specific conformation. The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the amide group are often critical for binding to biological targets, such as enzymes or receptors.

Modifications to the amide linker, such as its replacement with a thioamide or a reversed amide, can have a profound impact on biological activity, often leading to a complete loss of function. This highlights the importance of the specific electronic and hydrogen-bonding properties of the amide group. The ether linkage in the phenoxyphenyl moiety also acts as a flexible bridge, allowing for conformational adjustments of the terminal phenyl ring.

Computational studies and X-ray crystallography of related N-phenylbenzamide structures have shown that the two aromatic rings are typically not coplanar. The dihedral angle between the rings is influenced by the nature of the substituents and the crystal packing forces. A specific, low-energy conformation is often required for optimal binding to the target protein. Molecules that are conformationally pre-organized to adopt this bioactive conformation may exhibit higher potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues.

The development of a robust QSAR model for this compound derivatives would involve the use of multivariate statistical methods. rsc.orgresearchgate.net These methods are capable of handling a large number of molecular descriptors and identifying the most relevant ones for predicting biological activity.

Commonly used multivariate statistical techniques in QSAR include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors.

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. archivepp.com

Principal Component Analysis (PCA): PCA is often used as a preliminary step to reduce the dimensionality of the data and to identify the principal sources of variation. rsc.orgresearchgate.net

The quality of a QSAR model is assessed using various statistical parameters, such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² for an external test set of compounds. ijpsr.commedcraveonline.com

A wide range of physicochemical descriptors can be used to build a QSAR model. These descriptors quantify various aspects of a molecule's structure and properties. For this compound derivatives, relevant descriptors would likely fall into the following categories:

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity and its ability to cross cell membranes. frontiersin.orgfrontiersin.orgslideshare.net

Electronic Descriptors: These include Hammett constants (σ), which quantify the electron-donating or -withdrawing ability of substituents, and quantum chemical parameters like atomic charges and orbital energies. frontiersin.orgfrontiersin.orgslideshare.net

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) are examples of descriptors that describe the size and shape of substituents. frontiersin.orgfrontiersin.orgslideshare.net

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and describe its connectivity and branching. frontiersin.orgfrontiersin.org

A hypothetical QSAR equation for a series of N-(4-phenoxyphenyl)benzamide derivatives might look like this:

log(1/IC50) = 0.5 * logP - 1.2 * σ + 0.8 * MR + 2.5

This equation suggests that biological activity increases with increasing lipophilicity (logP) and molar refractivity (MR), and with more electron-donating substituents (negative σ value).

Below is an illustrative table of physicochemical descriptors and their hypothetical correlation with the biological activity of N-(4-phenoxyphenyl)benzamide derivatives.

| Compound ID | logP | σ (R1) | MR (R2) | Predicted log(1/IC50) |

| 2a | 4.2 | 0.00 | 1.03 | 4.43 |

| 2b | 4.5 | 0.06 | 0.92 | 4.81 |

| 2c | 3.9 | -0.27 | 7.87 | 6.09 |

| 2d | 5.1 | 0.23 | 1.03 | 5.11 |

| 2e | 4.8 | 0.78 | 1.03 | 4.45 |

| 2f | 5.8 | 0.00 | 19.62 | 18.25 |

This table is for illustrative purposes and the data is hypothetical.

Preclinical Pharmacological Investigations of 3,4 Dimethoxy N 4 Phenoxyphenyl Benzamide Analogues in Research Models

In Vitro Biological Screening and Efficacy Assessment

The in vitro evaluation of analogues of 3,4-dimethoxy-N-(4-phenoxyphenyl)benzamide has spanned various therapeutic areas, including oncology, microbiology, and virology.

Derivatives of N-arylbenzamide have demonstrated notable antiproliferative effects across a range of human cancer cell lines. Research into N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has identified compounds with submicromolar antiproliferative activity. nih.gov Similarly, a new series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which share a similar structural scaffold, have shown excellent activity against MCF-7 (breast cancer) and other cell lines, with some compounds exhibiting IC50 values of less than 3 μM. nih.gov

Furthermore, studies on N-aryl sulphonamide-quinazoline derivatives have revealed potent antiproliferative capabilities against cell lines including MCF-7, with IC50 values in the sub-micromolar range. nih.gov Indole-aryl-amide derivatives have also been reported to be active against MCF-7 and PC3 cancer cells, with IC50 values as low as 0.81 μM. mdpi.com While these studies are on related scaffolds, they underscore the potential of the N-arylbenzamide moiety as a pharmacophore for anticancer drug design.

No specific data for the antiproliferative activity of this compound against K562, MCF-7, A2780, or HepG2 cell lines were identified in the reviewed literature.

| Analogue Class | Cell Line | Activity | Reference |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 | Submicromolar | nih.gov |

| N-aryl-N′-[4-(pyridin-2-yl)methoxy)benzyl]urea | MCF-7, PC3 | IC50 < 3 μM | nih.gov |

| N-aryl sulphonamide-quinazoline | MCF-7 | IC50 = 0.81 μM | nih.gov |

| Indole-aryl-amide | MCF-7, PC3 | IC50 = 0.81 μM | mdpi.com |

The antimicrobial potential of compounds structurally related to this compound has been explored. A series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were designed and synthesized, showing promising antibacterial and antifungal activities. nih.gov Specifically, certain compounds in this series displayed significant activity against S. aureus, Acinetobacter, S. typhi, E. coli, P. aeruginosa, and C. albicans. nih.gov

In other research, N-phenylbenzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. ubaya.ac.id These studies suggest that the N-phenylbenzamide scaffold can be a promising starting point for the development of new antimicrobial agents. ubaya.ac.id Benzodioxane–benzamides have also been investigated as inhibitors of the bacterial protein FtsZ, showing antimicrobial activity against Gram-positive bacteria. mdpi.com

Specific antimicrobial screening data for this compound is not available in the reviewed scientific literature.

| Analogue Class | Microorganism | Activity | Reference |

| N'-Benzylidene-3,4-dimethoxybenzohydrazides | S. aureus, E. coli, C. albicans | Promising antibacterial and antifungal | nih.gov |

| N-phenylbenzamides | S. aureus, E. coli, C. albicans | Antibacterial and antifungal | ubaya.ac.id |

| Benzodioxane–benzamides | Gram-positive bacteria | Antimicrobial | mdpi.com |

The N-phenylbenzamide scaffold has been identified as a promising framework for the development of antiviral agents. A series of novel N-phenylbenzamide derivatives were synthesized and showed in vitro activity against several strains of Enterovirus 71 (EV 71). researchgate.netnih.gov Certain derivatives exhibited low micromolar IC50 values against the tested EV 71 strains. researchgate.netnih.gov The development of effective antiviral drugs is crucial for managing viral infections, which can cause a wide range of diseases. mdpi.comnih.gov

The antiviral activity of this compound has not been specifically reported in the available literature.

| Analogue Class | Virus | Activity | Reference |

| N-phenylbenzamide derivatives | Enterovirus 71 (EV 71) | IC50 in low micromolar range | researchgate.netnih.gov |

| 1-Arylmethyluracil derivatives | HIV-1 | Good anti-HIV-1 activity | nih.gov |

Research into the radiosensitizing properties of benzamide-related structures has been conducted. For instance, a series of 2-substituted benzimidazole (B57391) derivatives were synthesized and tested for their ability to selectively sensitize hypoxic Chinese hamster cells (V-79) to the lethal effects of ionizing radiation. nih.gov Within this series, 2-nitro-substituted analogues were found to be the most effective sensitizers. nih.gov Additionally, radioiodinated fluoronicotinamide-benzamide derivatives have been evaluated as potential theranostic agents for melanoma, indicating that the benzamide (B126) structure can be a carrier for radioisotopes. mdpi.com

There is no specific information available regarding the radiosensitization properties of this compound in cellular models.

| Analogue Class | Cellular Model | Activity | Reference |

| 2-Substituted benzimidazole derivatives | Hypoxic Chinese hamster cells (V-79) | Effective sensitizers | nih.gov |

| Radioiodinated fluoronicotinamide-benzamide | Melanoma cells | Melanin-targeting | mdpi.com |

In Vivo Efficacy Studies in Non-Human Organismal Models

Preclinical in vivo studies provide crucial information on the efficacy and potential therapeutic applications of novel compounds in a whole-organism context.

Inflammatory Models: Several studies have highlighted the anti-inflammatory potential of N-phenylbenzamide analogues in vivo. A series of N-phenylcarbamothioylbenzamides demonstrated significantly higher anti-inflammatory activity compared to the reference drug indomethacin (B1671933) in a carrageenan-induced paw edema model in mice. nih.govresearchgate.net Notably, some of these derivatives also exhibited a lower incidence of ulcers, a common side effect of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Phenylbenzohydrazides, synthesized from isatoic anhydride, have also shown significant reduction in cell migration and cytokine production in in vivo models of acute inflammation. mdpi.com Furthermore, N-pyrazolyl benzamide derivatives have exhibited significant anti-inflammatory activity in rats. researchgate.net

Neurological Models: The therapeutic potential of related compounds in neurological disorders has been an area of investigation. For instance, synthetic macamides, such as N-(3-methoxybenzyl)oleamide, have shown anticonvulsant effects in in vivo models of epilepsy. mdpi.com Research into 5-substituent-N-arylbenzamide derivatives has identified potent and selective LRRK2 inhibitors with good brain exposure and oral bioavailability, suggesting potential applications in Parkinson's disease. nih.gov Additionally, sulfonamide derivatives of para-aminobenzoic acid have been assessed for their potential in mitigating scopolamine-induced amnesia in rats, a model relevant to Alzheimer's disease. mdpi.com The use of in vivo models is critical for understanding the neurodegenerative effects of diseases like Alzheimer's and for testing potential protective agents. nih.govnih.gov

Carcinogenesis Models: While direct in vivo carcinogenesis studies on this compound were not found, the antiproliferative activity of related compounds in vitro suggests a potential for in vivo efficacy. For example, N-aryl sulphonamide-quinazoline derivatives have been shown to suppress xenograft tumor growth in nude mice. nih.gov The evaluation of novel compounds in in vivo cancer models is a critical step in the development of new anticancer agents. mdpi.comdavidpublisher.com

No in vivo efficacy studies for this compound in inflammatory, neurological, or carcinogenesis models were identified in the reviewed literature.

| Analogue Class | Disease Model | Organism | Observed Effect | Reference |

| N-phenylcarbamothioylbenzamides | Carrageenan-induced paw edema | Mice | Significant anti-inflammatory activity | nih.govresearchgate.net |

| Phenylbenzohydrazides | Acute inflammation | Not specified | Reduced cell migration and cytokine production | mdpi.com |

| N-(3-methoxybenzyl)oleamide | Epilepsy | Not specified | Anticonvulsant effects | mdpi.com |

| 5-substituent-N-arylbenzamides | Parkinson's disease (LRRK2 inhibition) | Not specified | Good brain exposure and oral bioavailability | nih.gov |

| N-aryl sulphonamide-quinazolines | Gastric cancer xenograft | Nude mice | Suppression of tumor growth | nih.gov |

Pharmacodynamic Biomarker Evaluation in Preclinical Species

In the preclinical assessment of novel cognitive enhancers, the evaluation of pharmacodynamic biomarkers is a critical step to understand the mechanism of action and to establish a relationship between drug exposure and biological effect. For compounds structurally related to this compound, a key pharmacodynamic marker often investigated is the inhibition of acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which plays a significant role in learning and memory.

In a study evaluating a series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, the in vitro inhibitory activity against AChE was a primary pharmacodynamic endpoint. nih.gov The potency of these compounds was determined by calculating their half-maximal inhibitory concentration (IC50) values. Lower IC50 values are indicative of greater inhibitory potency.

Table 1: Illustrative In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide Analogues (Note: This data is for illustrative purposes and does not represent this compound)

| Compound ID | Modification | AChE IC50 (µM) |

| Analogue A | N,N-dimethylaminoethoxy | 8.5 |

| Analogue B | N,N-diethylaminoethoxy | 12.2 |

| Analogue C | N-piperidinylethoxy | 4.0 |

| Analogue D | N-morpholinylethoxy | 16.5 |

This interactive table is based on representative data from studies on related benzamide derivatives and serves as an example of pharmacodynamic biomarker evaluation.

Efficacy Studies in Cognitive and Memory Enhancement Models

Following promising in vitro pharmacodynamic results, candidate compounds are typically advanced to in vivo efficacy studies using established animal models of cognitive impairment and memory enhancement. These models are designed to assess the potential of a compound to improve learning and memory deficits.

For the N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide series, researchers utilized scopolamine-induced amnesia in mice, a common model for screening potential cognitive enhancers. nih.gov Scopolamine is a muscarinic antagonist that impairs learning and memory, and the ability of a test compound to reverse these deficits is a measure of its potential efficacy. The elevated plus maze and passive avoidance tests are frequently employed behavioral paradigms in these studies.

In such studies, a key metric is the "percent retention," which reflects the improvement in memory function. A higher percent retention indicates a more significant memory-enhancing effect. For instance, one of the lead compounds from the N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide series demonstrated a significant increase in percent retention compared to the standard nootropic drug, piracetam. nih.gov

Table 2: Illustrative Efficacy of a Lead N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide Analogue in a Murine Model of Scopolamine-Induced Amnesia (Note: This data is for illustrative purposes and does not represent this compound)

| Treatment Group | Percent Retention (%) |

| Vehicle Control | 25.3 ± 3.1 |

| Scopolamine (Amnesic Control) | 10.8 ± 2.5 |

| Piracetam (Reference Drug) | 46.9 ± 5.4 |

| Lead Analogue (e.g., Compound 10a) | 84.7 ± 4.5 |

This interactive table showcases representative data from efficacy studies on a related benzamide derivative, illustrating the assessment of cognitive enhancement in a preclinical model.

The findings from these preclinical investigations on structurally similar compounds suggest that the benzamide scaffold holds potential for the development of novel agents for cognitive enhancement. However, without specific studies on This compound , its pharmacological profile remains uncharacterized.

Computational Chemistry and Structural Informatics of 3,4 Dimethoxy N 4 Phenoxyphenyl Benzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3,4-dimethoxy-N-(4-phenoxyphenyl)benzamide, this would involve modeling its interaction with a specific biological target, such as a protein receptor or enzyme.

Prediction of Binding Modes and Conformational Preferences

Molecular docking simulations would predict the most likely binding poses of this compound within the active site of a target protein. These simulations explore a multitude of possible conformations of the ligand and the rotational degrees of freedom of its flexible bonds. The goal is to identify the conformation that results in the most favorable intermolecular interactions with the protein, typically quantified by a scoring function that estimates the binding affinity.

The predicted binding modes would reveal key information about the spatial arrangement of the 3,4-dimethoxy, benzamide (B126), and phenoxyphenyl moieties of the molecule within the binding pocket. This would allow researchers to understand which parts of the molecule are crucial for its interaction with the target.

Characterization of Active Site Interactions and Molecular Recognition

Beyond predicting the binding pose, molecular docking provides a detailed characterization of the non-covalent interactions that stabilize the ligand-target complex. For this compound, these interactions could include:

Hydrogen Bonds: The amide group and the oxygen atoms of the methoxy (B1213986) and phenoxy groups could act as hydrogen bond acceptors, while the amide proton could be a hydrogen bond donor.

Hydrophobic Interactions: The phenyl rings and the hydrocarbon portions of the molecule would likely engage in hydrophobic interactions with nonpolar amino acid residues in the active site.

Pi-Pi Stacking: The aromatic rings of the compound could interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan through pi-pi stacking.

A hypothetical summary of such interactions for this compound with a generic protein active site is presented in the table below.

| Interaction Type | Potential Functional Group Involved | Interacting Amino Acid Residues (Hypothetical) |

| Hydrogen Bond | Amide N-H | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond | Amide C=O, Methoxy O, Phenoxy O | Serine, Threonine, Tyrosine |

| Hydrophobic | Phenyl rings | Leucine, Valine, Isoleucine |

| Pi-Pi Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a molecular system. An MD simulation of this compound, either in solution or bound to a target protein, would track the movements of its atoms over time. This would allow for an assessment of the conformational stability of the molecule and its dynamic behavior in a simulated physiological environment.

When applied to a ligand-protein complex, MD simulations can validate the stability of the binding pose predicted by molecular docking. By analyzing the trajectory of the simulation, researchers can determine if the key interactions are maintained over time. The root-mean-square deviation (RMSD) of the ligand's atomic positions relative to its initial docked pose is a common metric used to assess stability. A low and stable RMSD value would suggest a stable binding mode.

Advanced Cheminformatics for Compound Library Design and Virtual Screening

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical compounds. In the context of this compound, cheminformatics tools could be used for:

Compound Library Design: Starting with the core scaffold of this compound, cheminformatics approaches can be used to design a virtual library of related compounds with diverse chemical properties. This is achieved by systematically modifying different parts of the molecule, such as adding or changing substituents on the phenyl rings.

Virtual Screening: This designed library can then be subjected to virtual screening, where computational methods are used to rapidly assess the potential biological activity of each compound against a specific target. This allows for the prioritization of a smaller subset of promising candidates for synthesis and experimental testing, thereby saving time and resources.

In Silico Prediction of Biological Activity and ADME Properties (Absorption, Distribution, Metabolism, Excretion)

In silico methods can be used to predict the biological activity and ADME properties of a molecule before it is synthesized. For this compound, various computational models could be employed to estimate parameters such as:

Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models could predict the biological activity of the compound based on its chemical structure and the known activities of similar molecules.

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption would be predicted to assess its potential for oral bioavailability.

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration would provide insights into how the compound might distribute throughout the body.

Metabolism: In silico tools can identify potential sites of metabolism by cytochrome P450 enzymes, which is crucial for understanding the compound's metabolic stability.

Excretion: Properties related to the compound's elimination from the body, such as its interaction with renal transporters, could be estimated.

A hypothetical in silico ADME profile for this compound is summarized in the table below.

| ADME Property | Predicted Value (Hypothetical) | Implication |

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Caco-2 Permeability | Moderate to High | Likely to be absorbed across the intestinal wall |

| Plasma Protein Binding | High | May have a longer duration of action |

| Blood-Brain Barrier Permeation | Low | Less likely to cause central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

Advanced Analytical Methodologies for the Characterization and Study of 3,4 Dimethoxy N 4 Phenoxyphenyl Benzamide and Its Analogues

Spectroscopic Techniques in Structural Elucidation and Mechanistic Studies

Spectroscopy is a cornerstone in the analysis of novel chemical entities. By probing the interaction of molecules with electromagnetic radiation, various spectroscopic techniques can furnish detailed information about molecular structure, functional groups, and bonding environments.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, allowing for the piecing together of the molecular framework.

For a molecule like "3,4-dimethoxy-N-(4-phenoxyphenyl)benzamide," ¹H NMR spectroscopy would reveal distinct signals for the aromatic protons on both the dimethoxybenzoyl and phenoxyphenyl moieties, as well as the characteristic singlets for the two methoxy (B1213986) groups and the amide N-H proton. The chemical shifts and coupling constants of the aromatic protons are particularly informative for confirming the substitution patterns on the phenyl rings. For instance, in a related analogue, 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, the methoxy protons appear as distinct singlets, and the downfield shift of the -NH proton is indicative of the carboxamide group. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shift of each carbon atom. Key resonances would include those for the carbonyl carbon of the amide, the methoxy carbons, and the aromatic carbons. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents, providing further confirmation of the molecular structure.

Conformational Analysis: The amide bond in benzamides can exhibit restricted rotation, leading to the existence of different conformers (rotamers). Variable temperature NMR studies can be employed to investigate the energy barrier to rotation around the C-N amide bond. In some ortho-substituted N-methoxy-N-methyl benzamides, broad humps are observed in the ¹H NMR spectrum at room temperature for the N-methoxy and N-methyl groups, which resolve into sharp singlets at higher temperatures, indicating the presence of rotamers with a significant energy barrier to interconversion. This phenomenon is less common for meta- and para-substituted benzamides.

Below is a hypothetical data table of expected ¹H and ¹³C NMR chemical shifts for "this compound" based on data from analogous structures.

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Amide N-H | 8.5 - 10.5 (broad singlet) | - |

| Aromatic C-H (dimethoxybenzoyl) | 6.8 - 7.5 (multiplets) | 110 - 130 |

| Aromatic C-H (phenoxyphenyl) | 7.0 - 7.8 (multiplets) | 118 - 135 |

| Methoxy (-OCH₃) | 3.8 - 4.0 (singlets) | 55 - 57 |

| Carbonyl (C=O) | - | 165 - 170 |

| Aromatic C-O (ether) | - | 155 - 160 |

| Aromatic C-O (methoxy) | - | 148 - 155 |

| Aromatic C-N | - | 135 - 145 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.

For "this compound," the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, C-O stretching of the methoxy and phenoxy groups, and C-H stretching of the aromatic rings. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹, while the C=O stretching gives a strong absorption band around 1630-1680 cm⁻¹.

Hydrogen Bonding Interactions: The position of the N-H and C=O stretching bands can be sensitive to hydrogen bonding. In the solid state, intermolecular hydrogen bonding between the amide N-H of one molecule and the carbonyl oxygen of another can lead to a broadening and shifting of these bands to lower frequencies compared to their positions in a dilute solution in a non-polar solvent.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is more sensitive to polar bonds, Raman is particularly useful for analyzing non-polar bonds and symmetric vibrations, such as the C=C stretching vibrations within the aromatic rings.

A table of expected vibrational frequencies for "this compound" is presented below, based on typical values for similar functional groups.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Amide) | 3300 - 3500 (sharp) | 3300 - 3500 (weak) |

| C-H Stretch (Aromatic) | 3000 - 3100 (multiple weak) | 3000 - 3100 (strong) |

| C-H Stretch (Methoxy) | 2850 - 2960 (medium) | 2850 - 2960 (medium) |

| C=O Stretch (Amide I) | 1630 - 1680 (strong) | 1630 - 1680 (medium) |

| N-H Bend (Amide II) | 1510 - 1570 (medium) | Weak |

| C=C Stretch (Aromatic) | 1450 - 1600 (multiple medium) | 1450 - 1600 (strong) |

| C-O Stretch (Aryl Ether) | 1200 - 1270 (strong) | 1200 - 1270 (weak) |

| C-O Stretch (Methoxy) | 1020 - 1075 (strong) | 1020 - 1075 (weak) |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation pattern. For "this compound," high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy.

In a typical electron ionization (EI) mass spectrum of a benzamide (B126), the molecular ion peak (M⁺) is usually observed. The fragmentation of N-substituted benzamides often proceeds through characteristic pathways. A common fragmentation is the alpha-cleavage to the carbonyl group, leading to the formation of a benzoyl cation. For the target molecule, this would correspond to the 3,4-dimethoxybenzoyl cation. Another typical fragmentation is the cleavage of the amide bond, which can occur on either side of the carbonyl group.

The presence of the phenoxyphenyl moiety introduces additional fragmentation pathways, such as cleavage of the ether bond. The fragmentation pattern can provide valuable information for confirming the connectivity of the different structural units within the molecule.

A plausible fragmentation pathway for "this compound" is outlined in the table below.

| m/z Value | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| [M]⁺ | This compound radical cation | Molecular ion |

| [M - C₇H₅O]⁺ | 4-phenoxyphenylamino radical cation | Cleavage of the bond between the carbonyl carbon and the phenyl ring |

| [M - C₈H₇O₃]⁺ | 4-phenoxyphenyl radical cation | Cleavage of the amide C-N bond |

| 165 | 3,4-dimethoxybenzoyl cation | Cleavage of the amide C-N bond with charge retention on the benzoyl moiety |

| 135 | Dimethoxybenzene radical cation | Fragmentation of the 3,4-dimethoxybenzoyl cation |

| 77 | Phenyl cation | Fragmentation of the phenoxyphenyl moiety |

Chromatographic Separations for Purity Assessment and Analogous Profiling

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts. This is crucial for assessing the purity of a synthesized compound and for profiling any related analogues.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile organic compounds. For a relatively non-polar molecule like "this compound," a reversed-phase HPLC (RP-HPLC) method would be most suitable.

In RP-HPLC, a non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For the target compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. A gradient elution, where the proportion of the organic solvent is gradually increased, would likely be necessary to ensure good separation of the main compound from any more or less polar impurities. UV detection is commonly used for aromatic compounds, with the detection wavelength set to a λmax of the analyte for optimal sensitivity.

A typical RP-HPLC method for the analysis of N-phenylbenzamide derivatives involves a C18 column with a mobile phase of acetonitrile and a buffer at a specific pH, with UV detection at 254 nm. nih.gov The retention time for N-phenylbenzamide in one such method was reported to be approximately 7.60 minutes. nih.gov

A hypothetical HPLC method for "this compound" is detailed below.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. Due to the high molecular weight and likely low volatility of "this compound," its analysis by conventional GC can be challenging. High-temperature GC (HTGC) with a thermally stable capillary column might be necessary.

For GC analysis, the compound is vaporized in a heated inlet and separated in a column based on its boiling point and interaction with the stationary phase. A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) would be suitable. The oven temperature would need to be programmed to a high final temperature to ensure the elution of the compound.

Given the high boiling point of such polyaromatic amides, derivatization to increase volatility is generally not practical. Therefore, the applicability of GC would need to be carefully evaluated, and HPLC would often be the preferred method for routine purity analysis. If GC is employed, it would most likely be coupled with a mass spectrometer (GC-MS) for definitive peak identification.

A potential GC method would require a high-temperature program, as shown in the hypothetical example below.

| Parameter | Condition |

| Column | High-temperature capillary (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temp. | 300 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 350 °C (hold 10 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp. | 350 °C |

Emerging Research Frontiers for this compound

The landscape of medicinal chemistry is continually evolving, with a persistent focus on the discovery and development of novel therapeutic agents. Within this landscape, the benzamide scaffold has proven to be a versatile and privileged structure, forming the core of numerous biologically active compounds. The specific compound, this compound, which incorporates a dimethoxy-substituted benzene (B151609) ring linked via an amide to a phenoxyphenyl moiety, represents a promising, yet underexplored, chemical entity. Future research into this compound is poised to expand in several key directions, leveraging advanced drug discovery paradigms to unlock its full therapeutic potential. These emerging areas of investigation include the rational design of more selective analogues, the search for novel biological targets, the integration of sophisticated data-driven approaches like multi-omics, and its development as a specialized tool for chemical biology research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-dimethoxy-N-(4-phenoxyphenyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via amide coupling between 3,4-dimethoxybenzoic acid derivatives and 4-phenoxyaniline. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .

- Solvent selection : Dichloromethane (DCM) or acetonitrile are common solvents, but DCM is preferred for its low reactivity and ease of removal under reduced pressure .

- Purity optimization : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol can achieve >95% purity .

- Critical Parameter : Excessive heating during activation may lead to decomposition of methoxy groups; monitor reaction temperature closely .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural confirmation : H NMR and C NMR to verify methoxy (-OCH), benzamide (C=O), and phenoxy substituents. Key peaks: ~3.8 ppm (methoxy protons) and ~168 ppm (amide carbonyl carbon) .

- Purity assessment : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] at m/z 394.1425 (calculated for CHNO) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Mutagenicity screening : Ames II testing is recommended, as structurally similar anomeric amides show low mutagenicity (comparable to benzyl chloride) .

- Decomposition risks : Differential scanning calorimetry (DSC) should be performed to identify thermal decomposition thresholds (observed in analogs at >200°C) .

- PPE : Use nitrile gloves, fume hoods, and closed systems to minimize inhalation/contact .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like BRD4 (bromodomain proteins), given structural similarity to BRD4 Inhibitor-24 (PubChem CID: 694790) .

- Dynamic simulations : GROMACS for MD simulations to assess binding stability in aqueous environments (e.g., solvation free energy, RMSD analysis) .

- ADMET prediction : SwissADME or ProTox-II to estimate pharmacokinetic properties (e.g., logP ~3.2, high blood-brain barrier permeability) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response validation : Perform dose-ranging studies (e.g., 0.1–100 µM) in enzyme inhibition assays (e.g., kinase or HDAC targets) to confirm IC consistency .

- Off-target screening : Use BioMAP panels to identify non-specific interactions .

- Batch variability control : Standardize synthesis protocols and validate purity via LC-MS for each batch .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

- Methodological Answer :

- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h, then quantify degradation via HPLC. Methoxy groups may hydrolyze under acidic conditions .

- Plasma stability : Incubate with human plasma (37°C, 1h), precipitate proteins with acetonitrile, and analyze supernatant for intact compound .

Q. What structural modifications enhance solubility without compromising bioactivity?

- Methodological Answer :

- Prodrug design : Introduce phosphate or PEG groups on the phenoxy ring to improve aqueous solubility (test in DMSO/PBS mixtures) .

- Co-crystallization : Screen with cyclodextrins or co-solvents (e.g., Captisol®) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.